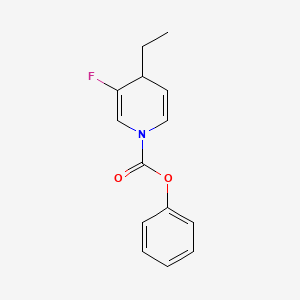![molecular formula C18H14O2 B12607959 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole CAS No. 648934-13-8](/img/structure/B12607959.png)
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole is an organic compound that belongs to the class of naphthodioxoles This compound is characterized by the presence of a naphthalene ring fused with a dioxole ring and a methylphenyl group attached to the sixth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole typically involves the following steps:
Formation of the naphthodioxole core: This can be achieved through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane.
Attachment of the methylphenyl group: The methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methylphenyl group with the naphthodioxole core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the dioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism by which 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole exerts its effects depends on its specific application. For example, if it is used as an antimicrobial agent, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the dioxole moiety and can exhibit similar chemical reactivity and applications.
Phenyl-substituted naphthalenes: These compounds have a similar aromatic structure and can be used in similar applications.
Uniqueness
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole is unique due to the specific combination of the naphthodioxole core and the methylphenyl group. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
648934-13-8 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
6-(4-methylphenyl)benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C18H14O2/c1-12-2-4-13(5-3-12)14-6-7-15-9-17-18(20-11-19-17)10-16(15)8-14/h2-10H,11H2,1H3 |
InChI Key |
COTVRNONWFURQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC4=C(C=C3C=C2)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


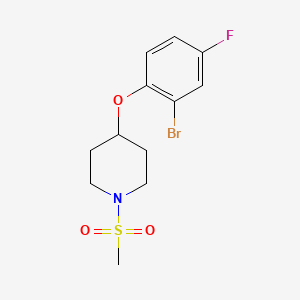
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
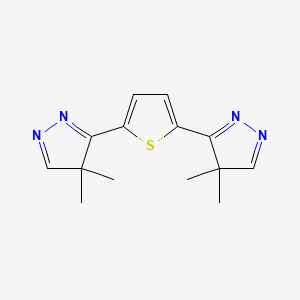
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
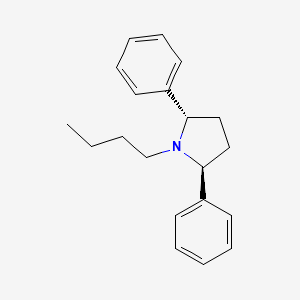
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
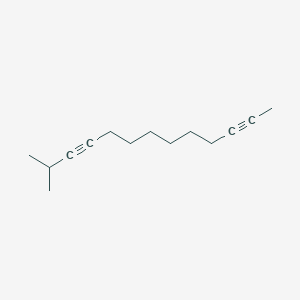

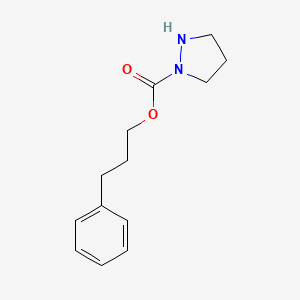
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
